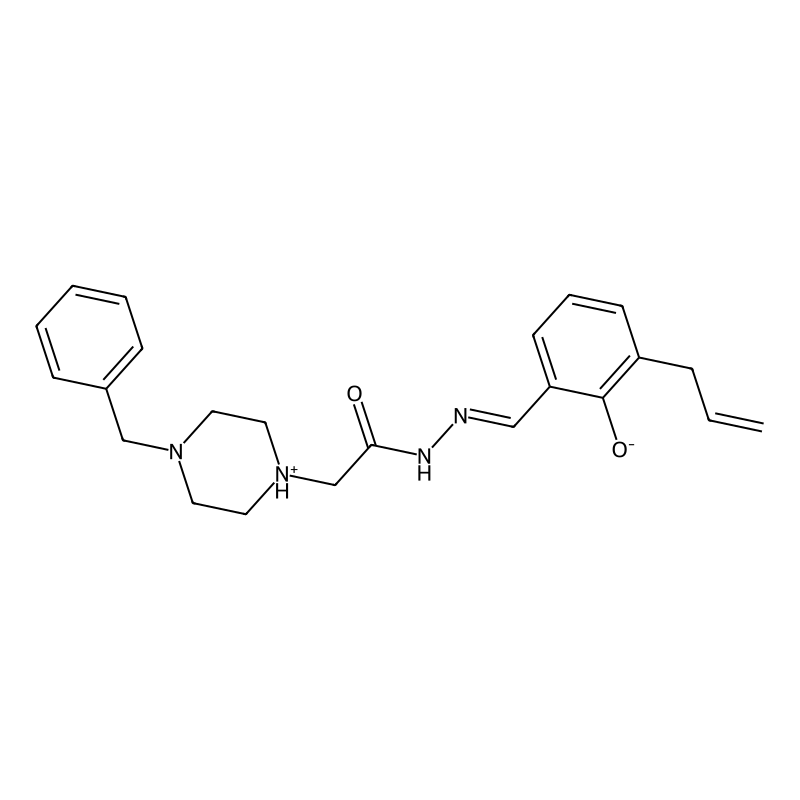

(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Content Navigation

Many cancer models exhibit defective upstream apoptosis (e.g., Bax/Bak deletions, Apaf-1 mutations), rendering conventional inducers ineffective. PAC-1 directly activates executioner procaspase-3 by chelating inhibitory zinc (Kd ~42 nM), bypassing these blocks. Its blood-brain barrier permeability uniquely enables CNS tumor studies.

- Direct procaspase-3 activation, independent of mitochondrial pathway integrity

- Validated BBB penetration for glioblastoma and neuro-oncology models

- Synergizes with temozolomide in intracranial glioma models

Sourced with rigorous analytical QC, ensuring reproducibility for targeted oncology research.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

PAC-1 ((E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide) is a first-in-class, small-molecule activator of procaspase-3. It functions by directly chelating inhibitory labile zinc ions (Kd ~ 42 nM) from procaspase-3, thereby relieving zinc-mediated auto-inhibition and triggering the executioner phase of apoptosis [1]. In procurement contexts, PAC-1 is primarily sourced as a targeted chemical probe for oncology and neuro-oncology research. It is distinguished by its blood-brain barrier (BBB) permeability and its ability to selectively induce apoptosis in cells that overexpress procaspase-3, providing a direct mechanism to bypass upstream apoptotic resistance [2].

Research Fit

Substituting PAC-1 with broad-spectrum apoptosis inducers like staurosporine, doxorubicin, or etoposide fundamentally alters the experimental model. Generic inducers rely on intact upstream apoptotic signaling cascades (e.g., Bax/Bak activation, apoptosome formation), which are frequently mutated or silenced in chemoresistant cancers . PAC-1 bypasses these upstream bottlenecks by acting directly on the downstream executioner zymogen, procaspase-3. Furthermore, unlike many standard chemotherapeutics or bulky biologic caspase activators, PAC-1 readily crosses the blood-brain barrier. This makes it an indispensable, non-substitutable agent for in vivo glioblastoma and central nervous system (CNS) tumor modeling, where generic substitutes fail to achieve adequate intracranial concentrations or synergistic efficacy [1].

Substitution Risk

Procaspase-3 vs. Procaspase-7 Activation

PAC-1 demonstrates a strong preference for procaspase-3 over other executioner caspases, ensuring clean assay readouts. In cell-free enzymatic assays, PAC-1 activates procaspase-3 to caspase-3 with an EC50 of 0.22 μM, whereas its activation of procaspase-7 requires a significantly higher concentration, yielding an EC50 of 4.5 μM .

| Evidence Dimension | Procaspase Activation Potency (EC50) |

| Target Compound Data | Procaspase-3 (EC50 = 0.22 μM) |

| Comparator Or Baseline | Procaspase-7 (EC50 = 4.5 μM) |

| Quantified Difference | ~20-fold higher potency for procaspase-3 |

| Conditions | In vitro enzymatic activation assay using purified procaspases |

Ensures researchers are specifically isolating caspase-3-driven executioner pathways without confounding cross-activation of procaspase-7 at standard laboratory dosing.

Solubility and Formulation Compatibility

For laboratory workflows, PAC-1 offers excellent processability and formulation compatibility compared to highly lipophilic analogs. It achieves a maximum solubility of 100 mM (39.25 mg/mL) in DMSO and 75 mM (29.44 mg/mL) in 1 equivalent of HCl, allowing for highly concentrated stock solutions without precipitation .

| Evidence Dimension | Maximum Solvent Concentration |

| Target Compound Data | PAC-1 (100 mM in DMSO; 75 mM in 1eq. HCl) |

| Comparator Or Baseline | Standard lipophilic probes (often <10 mM in DMSO) |

| Quantified Difference | Highly concentrated stock capability |

| Conditions | Standard laboratory stock preparation at room temperature |

Enables reproducible dosing in high-throughput screening and in vivo models without the need for complex lipid excipients or harsh solubilizers.

Cancer Cell vs. Non-Cancerous Cell Cytotoxicity

The apoptotic efficacy of PAC-1 is directly proportional to the intracellular concentration of procaspase-3, which is frequently overexpressed in malignancies. Consequently, PAC-1 induces apoptosis in primary cancerous cells with IC50 values ranging from 0.003 to 1.41 μM, while neighboring non-cancerous cells exhibit much higher resistance, with IC50 values between 5.02 and 9.98 μM.

| Evidence Dimension | Cell Viability (IC50) |

| Target Compound Data | Primary cancer cells (IC50 = 0.003 - 1.41 μM) |

| Comparator Or Baseline | Non-cancerous cells (IC50 = 5.02 - 9.98 μM) |

| Quantified Difference | Up to 3,000-fold greater sensitivity in cancer cells |

| Conditions | Cellular apoptosis assays dependent on resting procaspase-3 levels |

Provides a robust, quantifiable therapeutic window for in vivo oncology models, minimizing off-target toxicity in healthy tissues.

Zinc Chelation vs. Kinase Inhibition

PAC-1 triggers apoptosis strictly via the chelation of labile zinc ions. In mantle cell lymphoma (MCL) cell lines, the addition of exogenous zinc substantially abrogates PAC-1-driven apoptosis (reducing cell death from 30-73% down to 18-36%). In stark contrast, zinc addition has no inhibitory effect on apoptosis induced by the broad-spectrum kinase inhibitor staurosporine [1].

| Evidence Dimension | Apoptosis Reversal by Exogenous Zinc |

| Target Compound Data | PAC-1 (Apoptosis significantly abrogated by Zn) |

| Comparator Or Baseline | Staurosporine (Apoptosis unaffected by Zn) |

| Quantified Difference | Absolute mechanistic dependence on zinc chelation for PAC-1 |

| Conditions | MCL cell lines treated with apoptotic inducers +/- exogenous zinc |

Confirms PAC-1 as a precise molecular probe for zinc-mediated caspase inhibition, distinctly separated from pleiotropic kinase inhibitors.

In Vivo Synergy in Glioblastoma

Because PAC-1 penetrates the blood-brain barrier, it is highly effective in CNS tumor models. When combined with the standard-of-care DNA alkylator temozolomide (TMZ), PAC-1 induces synergistic cell death (Combination Index < 1) in glioblastoma cell lines (e.g., U87, 9L) and extends survival in intracranial rodent models compared to TMZ alone [1].

| Evidence Dimension | Combination Index (CI) for Cell Death |

| Target Compound Data | PAC-1 + Temozolomide (CI < 1, synergistic) |

| Comparator Or Baseline | Temozolomide alone (Baseline additive effect, CI = 1) |

| Quantified Difference | Significant synergistic enhancement of apoptosis |

| Conditions | Glioblastoma cell lines (U87, 9L) treated for 72 hours |

Justifies the selection of PAC-1 for neuro-oncology research where standard chemotherapeutics fail to achieve synergistic intracranial efficacy.

Neuro-Oncology and GBM Modeling

PAC-1 is the preferred procaspase activator for CNS research due to its validated blood-brain barrier permeability. It is routinely procured for combination therapy studies alongside temozolomide (TMZ) to evaluate synergistic apoptosis in intracranial rodent models and patient-derived glioma cell lines [1].

Bypassing Apoptotic Resistance in Chemoresistant Tumors

In cancer models where upstream apoptotic pathways are compromised (e.g., Bax/Bak double knockout cells or Apaf-1 mutations), generic inducers fail. PAC-1 is utilized here to directly force executioner caspase activation, making it a critical tool for studying downstream apoptotic execution independent of mitochondrial outer membrane permeabilization (MOMP) .

Intracellular Zinc Chelation Studies

Because PAC-1 forms a tight complex with zinc (Kd ~ 42 nM), it is employed as a highly specific chemical probe to investigate the regulatory role of labile intracellular zinc pools in suppressing enzymatic activity, specifically in the context of zymogen auto-inhibition [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Wikipedia

2: Hsu DC, Roth HS, West DC, Botham RC, Novotny CJ, Schmid SC, Hergenrother PJ. Parallel synthesis and biological evaluation of 837 analogues of procaspase-activating compound 1 (PAC-1). ACS Comb Sci. 2012 Jan 9;14(1):44-50. doi: 10.1021/co2001372. Epub 2011 Oct 28. PubMed PMID: 22007686; PubMed Central PMCID: PMC3253983.

3: Zhang X, Tan F, Duan CZ. [Effect of electro-needling at acupoints of the yangming meridian on the expression of PAC-1 and lower limb functions in acute cerebral infarction patients]. Zhongguo Zhong Xi Yi Jie He Za Zhi. 2011 Apr;31(4):483-6. Chinese. PubMed PMID: 21608218.

4: Fang LN, Chen XH, Wang QD, Zhang D, Zhao JJ, Long ZM, Gong P, Bi KS. A liquid chromatography-tandem mass spectrometry method for the quantification of PAC-1 in rat plasma. J Pharm Biomed Anal. 2011 Jan 5;54(1):225-9. doi: 10.1016/j.jpba.2010.07.042. Epub 2010 Aug 6. PubMed PMID: 20828970.

5: Jiang YJ, Li XM, Wang HX, Kang LL, Zhu GH, Zhuang WC. [Influence of dipyridamole on expression of PAC-1 and CD62p in patients with malignant lymphoma]. Zhongguo Shi Yan Xue Ye Xue Za Zhi. 2010 Aug;18(4):923-6. Chinese. PubMed PMID: 20723301.

6: Lucas PW, Schmit JM, Peterson QP, West DC, Hsu DC, Novotny CJ, Dirikolu L, Churchwell MI, Doerge DR, Garrett LD, Hergenrother PJ, Fan TM. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs. Invest New Drugs. 2011 Oct;29(5):901-11. doi: 10.1007/s10637-010-9445-z. Epub 2010 May 25. PubMed PMID: 20499133; PubMed Central PMCID: PMC3182491.

7: Song Z, Chen X, Zhang D, Gong P, Bi K. Isolation and structure elucidation of degradation products in the potential anticancer drug PAC-1. J Pharm Biomed Anal. 2010 Mar 11;51(4):965-8. doi: 10.1016/j.jpba.2009.10.007. Epub 2009 Oct 13. PubMed PMID: 19889506.

8: Peterson QP, Hsu DC, Goode DR, Novotny CJ, Totten RK, Hergenrother PJ. Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3. J Med Chem. 2009 Sep 24;52(18):5721-31. doi: 10.1021/jm900722z. PubMed PMID: 19708658; PubMed Central PMCID: PMC2749958.

9: Hantgan RR, Stahle MC. Integrin priming dynamics: mechanisms of integrin antagonist-promoted alphaIIbbeta3:PAC-1 molecular recognition. Biochemistry. 2009 Sep 8;48(35):8355-65. doi: 10.1021/bi900475k. PubMed PMID: 19640007.

10: Lee SY, Kang MJ, Cha JK. Cilostazol reduces PAC-1 expression on platelets in ischemic stroke. J Clin Neurol. 2008 Dec;4(4):148-52. doi: 10.3988/jcn.2008.4.4.148. Epub 2008 Dec 31. PubMed PMID: 19513289; PubMed Central PMCID: PMC2686855.

11: Peterson QP, Goode DR, West DC, Ramsey KN, Lee JJ, Hergenrother PJ. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition. J Mol Biol. 2009 Apr 24;388(1):144-58. doi: 10.1016/j.jmb.2009.03.003. Epub 2009 Mar 10. PubMed PMID: 19281821; PubMed Central PMCID: PMC2714579.

12: Fang LN, Chen XH, Song Z, Wang G, Zhao X, Ren L, Gong P, Bi KS. Development of a high performance liquid chromatography method for quantification of PAC-1 in rat plasma. J Pharm Biomed Anal. 2009 Feb 20;49(2):447-50. doi: 10.1016/j.jpba.2008.11.024. Epub 2008 Nov 27. PubMed PMID: 19135329.

13: Ren L, Bi K, Gong P, Cheng W, Song Z, Fang L, Chen X. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Dec 1;876(1):47-53. doi: 10.1016/j.jchromb.2008.10.006. Epub 2008 Oct 14. PubMed PMID: 18996064.

14: Kovacic P. Does structural commonality of metal complex formation by PAC-1 (anticancer), DHBNH (anti-HIV), AHL (autoinducer), and UCS1025A (anticancer) denote mechanistic similarity? Signal transduction and medical aspects. J Recept Signal Transduct Res. 2008;28(3):141-52. doi: 10.1080/10799890802084077 . Review. PubMed PMID: 18569522.

15: Jeffrey KL, Brummer T, Rolph MS, Liu SM, Callejas NA, Grumont RJ, Gillieron C, Mackay F, Grey S, Camps M, Rommel C, Gerondakis SD, Mackay CR. Positive regulation of immune cell function and inflammatory responses by phosphatase PAC-1. Nat Immunol. 2006 Mar;7(3):274-83. Epub 2006 Feb 12. PubMed PMID: 16474395.

16: Rásó E, Tóvári J, Ladányi A, Varga N, TÃmár J. Ligand-mimetic anti-alphaIIb beta3 antibody PAC-1 inhibits tyrosine signaling, proliferation and lung colonization of melanoma cells. Pathol Oncol Res. 2005;11(4):218-23. Epub 2005 Dec 31. PubMed PMID: 16388318.

17: Zhang Q, Muller M, Chen CH, Zeng L, Farooq A, Zhou MM. New insights into the catalytic activation of the MAPK phosphatase PAC-1 induced by its substrate MAPK ERK2 binding. J Mol Biol. 2005 Dec 9;354(4):777-88. Epub 2005 Oct 21. PubMed PMID: 16288922.

18: Givant-Horwitz V, Davidson B, Goderstad JM, Nesland JM, Tropé CG, Reich R. The PAC-1 dual specificity phosphatase predicts poor outcome in serous ovarian carcinoma. Gynecol Oncol. 2004 May;93(2):517-23. PubMed PMID: 15099972.

19: Zhang Y, Guan DL, Xia CQ, Han ZY, Xu JJ, Gao JZ, Wu KR. [The relationship between the peripheral blood of CD61, CD63, PAC-1 and the transplant kidney function]. Zhonghua Wai Ke Za Zhi. 2003 Dec;41(12):881-4. Chinese. PubMed PMID: 14728824.

20: Kothapalli R, Yoder SJ, Kusmartseva I, Loughran TP Jr. Characterization of a variant of PAC-1 in large granular lymphocyte leukemia. Protein Expr Purif. 2003 Nov;32(1):52-60. PubMed PMID: 14680939.

Explore Compound Types